molecular formula C17H17NO4S B6458944 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide CAS No. 2549133-11-9

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide

Cat. No.: B6458944
CAS No.: 2549133-11-9
M. Wt: 331.4 g/mol
InChI Key: IACZKJNHEPYGTL-WLRTZDKTSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reactants, products, and conditions of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical behavior, such as its reactivity with common reagents .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes potential health effects, precautions for safe handling, and appropriate response to spills or exposure .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties or potential applications. This could include more in-depth safety testing, exploring new synthesis methods, or investigating potential uses in fields like medicine or materials science .

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-23(20,21)13-5-12-18-17(19)14-8-10-16(11-9-14)22-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,18,19)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACZKJNHEPYGTL-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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